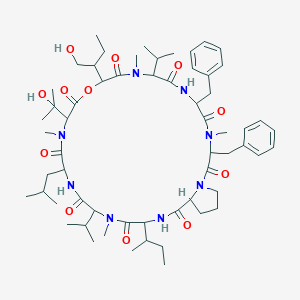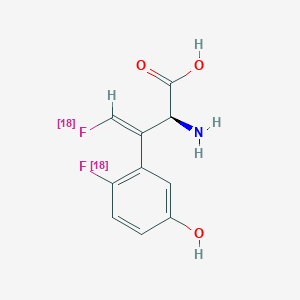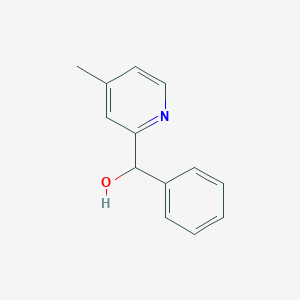
(4-Methyl-2-pyridinyl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-pyridinyl)(phenyl)methanol, also known as MPPM, is a compound that has been extensively researched in the field of medicinal chemistry for its potential therapeutic properties. This compound is a derivative of pyridine and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol is not fully understood. However, it is believed to act by modulating the immune system and reducing inflammation. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases.
Biochemical and Physiological Effects:
(4-Methyl-2-pyridinyl)(phenyl)methanol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its low toxicity. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be safe and well-tolerated in animal studies. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for the research of (4-Methyl-2-pyridinyl)(phenyl)methanol. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol and its effects on the immune system.
Méthodes De Synthèse
The synthesis of (4-Methyl-2-pyridinyl)(phenyl)methanol involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with benzylmagnesium bromide in the presence of a catalyst. This reaction yields (4-Methyl-2-pyridinyl)(phenyl)methanol as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
(4-Methyl-2-pyridinyl)(phenyl)methanol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be effective in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
(4-Methyl-2-pyridinyl)(phenyl)methanol |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(4-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 |
Clé InChI |
HABSCARMXAYWDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



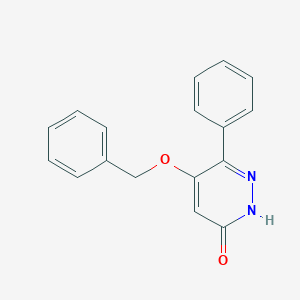
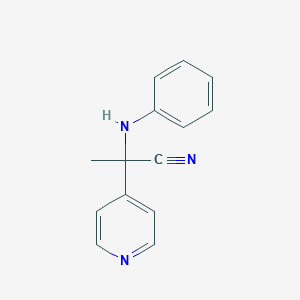
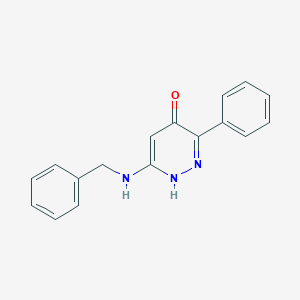
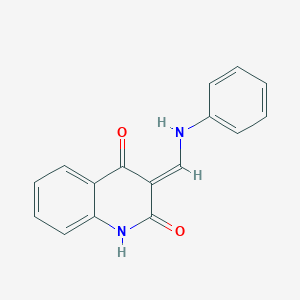
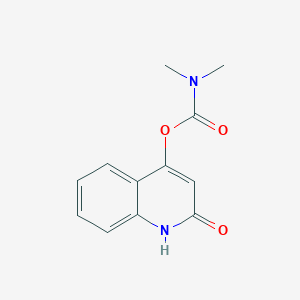
![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
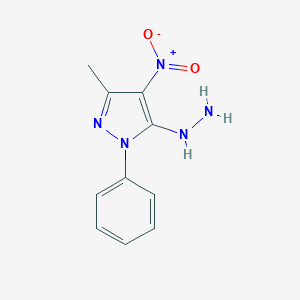
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
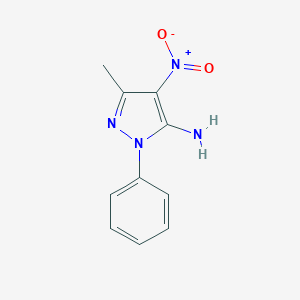
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
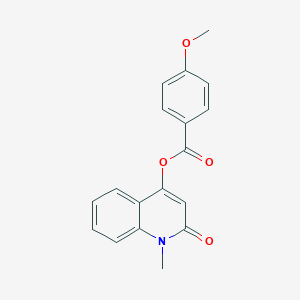
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
